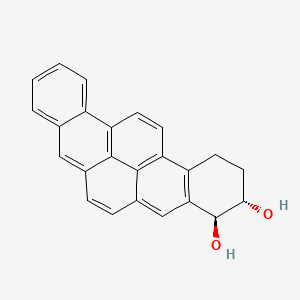
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by multiple aromatic rings and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of PAHs.
Biology: It is investigated for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and cancer treatment.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its role in inhibiting carcinogenesis or its function as a chemical intermediate.
類似化合物との比較
Similar Compounds
Dibenzo(a,i)pyrene: Another PAH with a similar structure but different functional groups.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Dibenzo(b,def)chrysene: A structurally related compound with distinct properties.
Uniqueness
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific arrangement of hydroxyl groups and its tetrahydro configuration
特性
CAS番号 |
80648-54-0 |
|---|---|
分子式 |
C24H18O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
(5S,6S)-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),8,10,12,14,16,18,20(24),21-decaene-5,6-diol |
InChI |
InChI=1S/C24H18O2/c25-21-10-9-17-19-8-7-18-16-4-2-1-3-13(16)11-14-5-6-15(23(19)22(14)18)12-20(17)24(21)26/h1-8,11-12,21,24-26H,9-10H2/t21-,24-/m0/s1 |
InChIキー |
RAKMLSCTYIKKLU-URXFXBBRSA-N |
異性体SMILES |
C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)[C@@H]([C@H]1O)O |
正規SMILES |
C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



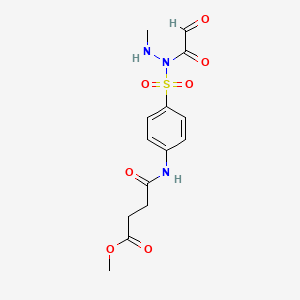
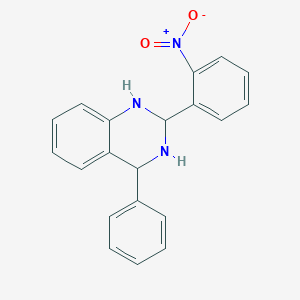
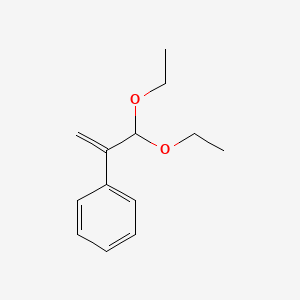
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

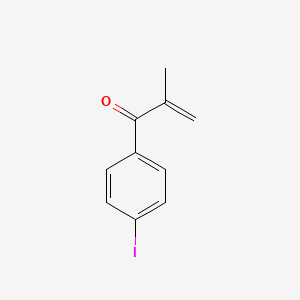
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
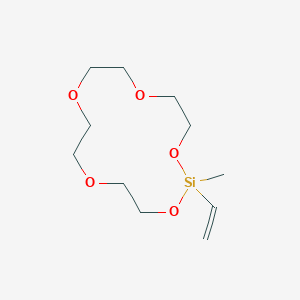
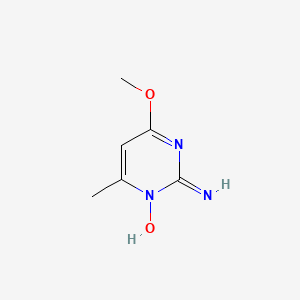
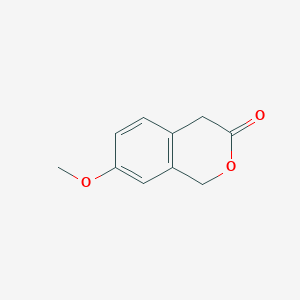
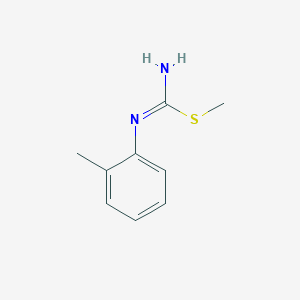
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
